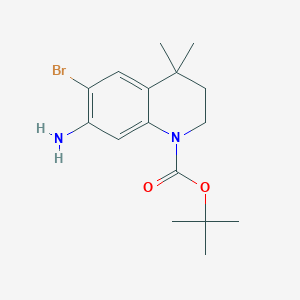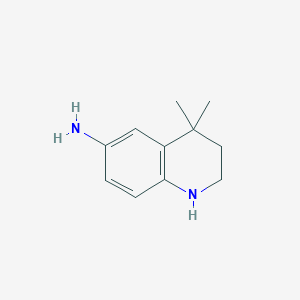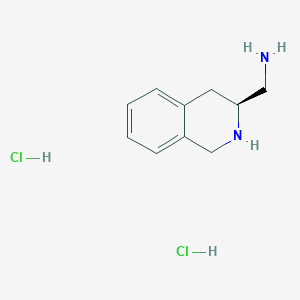
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride
Vue d'ensemble
Description
This compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. Tetrahydroisoquinolines are found in many biologically active compounds and are part of a class of compounds known as alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tetrahydroisoquinolines can generally be synthesized through Pictet-Spengler reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not available .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Tetrahydroisoquinolines, for example, can undergo a variety of reactions due to the presence of the amine and aromatic ring .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .Applications De Recherche Scientifique
Synthesis and Anticancer Potential
One research avenue involves the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity against various breast cancer cell lines. The studies found that certain 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline showed potent cytotoxicity, indicating its promise as an anticancer drug (Redda, Gangapuram, & Ardley, 2010).
Pharmacological Interest
Another aspect of research focuses on the design and synthesis of novel compounds with pharmacological interest. For example, the creation of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explores the chemical versatility of the tetrahydroisoquinoline structure and its potential therapeutic uses, incorporating pharmacophoric substituents to investigate their effects on biological activity (Kandinska, Kozekov, & Palamareva, 2006).
Neuropharmacological Research
Research into the neuropharmacological properties of tetrahydroisoquinoline derivatives reveals their potential as dopamine D3 receptor ligands. Studies have developed selective dopamine D3 receptor antagonists based on N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives, showing high affinities and selectivities for the D3 receptor. This research suggests potential applications in understanding and treating conditions related to dopamine dysregulation (Mach, Hackling, Perachon, Ferry, Wermuth, Schwartz, Sokoloff, & Stark, 2004).
Antimicrobial Activities
Tetrahydroisoquinoline derivatives have also been investigated for their antimicrobial properties. The synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety and their evaluation against pathogenic strains show that most compounds demonstrated moderate to very good antibacterial and antifungal activities. This indicates their potential as a basis for developing new antimicrobial drugs (Thomas, Adhikari, & Shetty, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSUKJOECDCYRF-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




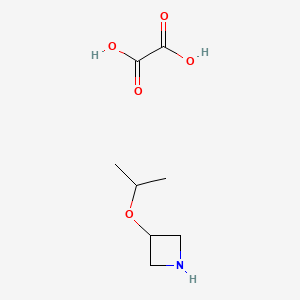
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride](/img/structure/B3364916.png)

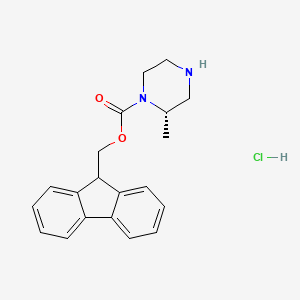


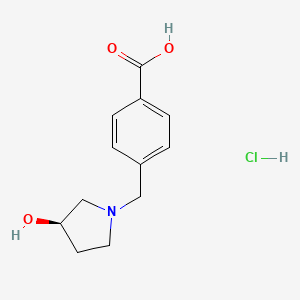
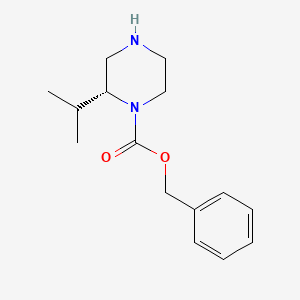
![Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B3364958.png)

